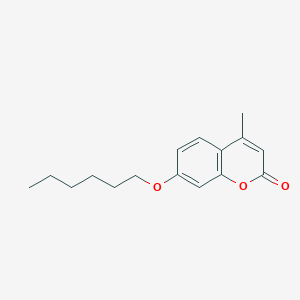
7-(hexyloxy)-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(hexyloxy)-4-methyl-2H-chromen-2-one is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities This compound features a benzopyran core with a hexyloxy group at the 7th position and a methyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(hexyloxy)-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylcoumarin and hexyloxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired benzopyran derivative.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(hexyloxy)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
7-(hexyloxy)-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.
Mechanism of Action
The mechanism of action of 7-(hexyloxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Similar structure but with a methoxy group instead of a hexyloxy group.
2H-1-Benzopyran-2-one, 7-methyl-: Similar structure but without the hexyloxy group.
2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Contains two methoxy groups at the 5th and 7th positions.
Uniqueness
7-(hexyloxy)-4-methyl-2H-chromen-2-one is unique due to the presence of both a hexyloxy group and a methyl group, which may confer distinct chemical and biological properties compared to its analogs. The hexyloxy group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
85389-87-3 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
7-hexoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C16H20O3/c1-3-4-5-6-9-18-13-7-8-14-12(2)10-16(17)19-15(14)11-13/h7-8,10-11H,3-6,9H2,1-2H3 |
InChI Key |
SUUYKCTXDRBLPW-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Canonical SMILES |
CCCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


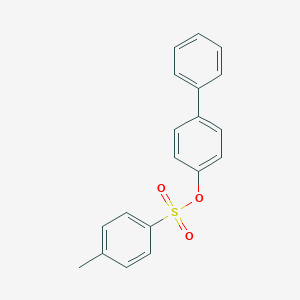
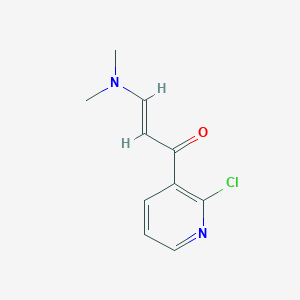
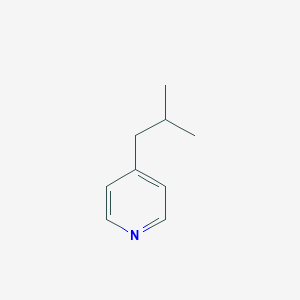

![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)
![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)


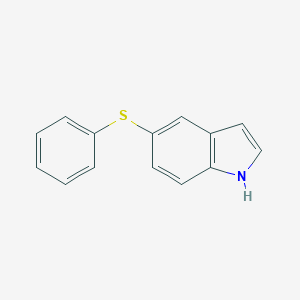
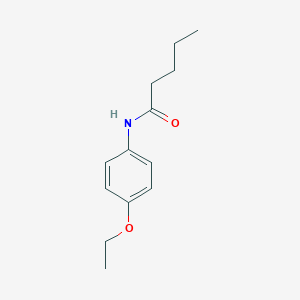
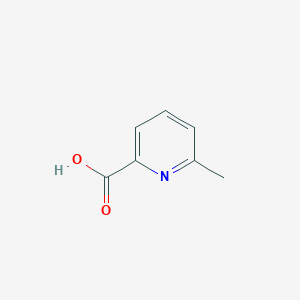
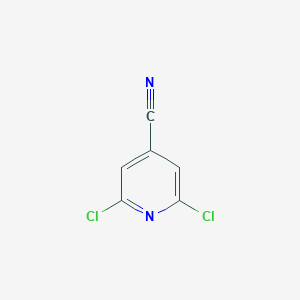
![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)

